1,7-Dimethyl-5-(3,4,5-trimethoxyphenyl)-2-oxabicyclo(2.2.2)octan-3-one, also known by its Chemical Abstracts Service number 6271-72-3, is a bicyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is characterized by a bicyclo[2.2.2]octane framework with multiple methoxy groups on the phenyl ring, which may influence its biological activity and solubility properties.
This compound is primarily sourced from synthetic routes developed in laboratory settings, with industrial production methods being optimized for scalability and purity. Its synthesis involves several chemical reactions that are carefully controlled to ensure the desired product is obtained efficiently.
1,7-Dimethyl-5-(3,4,5-trimethoxyphenyl)-2-oxabicyclo(2.2.2)octan-3-one belongs to the class of organic compounds known as ketones and bicyclic compounds. Its structural complexity makes it a subject of interest in organic synthesis and medicinal chemistry.
The synthesis of 1,7-dimethyl-5-(3,4,5-trimethoxyphenyl)-2-oxabicyclo(2.2.2)octan-3-one typically involves a multi-step process that begins with the formation of the bicyclic core structure followed by functionalization through various chemical reactions.
The synthetic route may also involve oxidation and reduction steps to modify functional groups appropriately and achieve the final product.
The molecular structure of 1,7-dimethyl-5-(3,4,5-trimethoxyphenyl)-2-oxabicyclo(2.2.2)octan-3-one can be represented by the following data:
| Property | Value |
|---|---|
| Molecular Formula | C18H24O5 |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | 1,7-dimethyl-5-(3,4,5-trimethoxyphenyl)-2-oxabicyclo[2.2.2]octan-3-one |
| InChI Key | BFQBLOYFZKCMNH-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2C(CC1(OC2=O)C)C3=CC(=C(C(=C3)OC)OC)OC |
This structure indicates a complex arrangement that includes multiple methoxy groups which may enhance solubility and potentially influence biological interactions.
1,7-Dimethyl-5-(3,4,5-trimethoxyphenyl)-2-oxabicyclo(2.2.2)octan-3-one can undergo various chemical reactions:
The reaction conditions such as temperature, pressure, and pH are critical for achieving desired outcomes in these reactions. Continuous monitoring during reactions ensures quality control and maximizes yield.
The mechanism of action for 1,7-dimethyl-5-(3,4,5-trimethoxyphenyl)-2-oxabicyclo(2.2.2)octan-3-one is not fully elucidated but is believed to involve interactions at specific biological targets due to its structural properties.
1,7-Dimethyl-5-(3,4,5-trimethoxyphenyl)-2-oxabicyclo(2.2.2)octan-3-one exhibits several physical properties:
| Property | Value |
|---|---|
| Appearance | Typically a solid crystalline form |
| Melting Point | Not specified in available data |
The compound's stability under various conditions (e.g., light exposure, temperature variations) is crucial for its applications in research and industry.
1,7-Dimethyl-5-(3,4,5-trimethoxyphenyl)-2-oxabicyclo(2.2.2)octan-3-one has potential applications in:
CAS No.: 11006-78-3
CAS No.:
CAS No.:
CAS No.: 351858-67-8
CAS No.: 84359-15-9
CAS No.: 62332-76-7